molecular formula C20H23ClN4O5S2 B2888601 N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216628-71-5

N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2888601
CAS No.: 1216628-71-5
M. Wt: 499
InChI Key: GBVBJIGCLUVOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzothiazole core substituted with a nitro group at the 6-position, an ethylsulfonyl moiety at the 4-position of the benzamide ring, and a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2.ClH/c1-4-31(28,29)16-8-5-14(6-9-16)19(25)23(12-11-22(2)3)20-21-17-10-7-15(24(26)27)13-18(17)30-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVBJIGCLUVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1215736-41-6
  • Molecular Formula : C20_{20}H23_{23}ClN4_{4}O5_{5}S2_{2}
  • Molecular Weight : 499.0 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Notably, it has shown inhibition of Src family kinases (SFKs), which are crucial regulators of cellular processes such as proliferation, survival, and migration.

Src Kinase Inhibition

A study demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibited significant Src kinase inhibitory activity. The most potent compounds showed GI50 values ranging from 1.34 µM to 2.51 µM in various cancer cell lines .

Biological Activity Assays

The biological activity of the compound was evaluated through several assays:

1. Cell Proliferation Assays

  • Cancer Cell Lines Tested :
    • Human colon carcinoma (HT-29)
    • Breast carcinoma (BT-20)
    • Leukemia (CCRF-CEM)
  • Results : Compounds similar to the target compound exhibited 64-71% inhibition in cell proliferation at a concentration of 50 µM .

2. Neurotoxicity and Cytotoxicity

A series of related compounds were tested for neurotoxicity and cytotoxicity using the MTT colorimetric assay. The results indicated low neurotoxicity and minimal cytotoxic effects, suggesting a favorable therapeutic index for potential clinical applications .

Case Study 1: Anticancer Activity

In a study focusing on thiazole derivatives, compounds structurally related to this compound were shown to effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer properties while maintaining low toxicity profiles .

Case Study 2: Neurological Applications

Another investigation assessed the anticonvulsant properties of benzothiazole derivatives. The compound demonstrated significant protective effects against seizures induced by pentylenetetrazol at doses lower than standard treatments, indicating potential use in neurological disorders .

Summary of Findings

Activity TypeResultReference
Src Kinase InhibitionGI50 values between 1.34 µM - 2.51 µM
Cell Proliferation64-71% inhibition at 50 µM
NeurotoxicityLow neurotoxicity observed
Anticonvulsant ActivityEffective seizure protection

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The table below highlights structural variations among the target compound and its closest analogs:

Compound Name Substituents on Benzothiazole Sulfonyl Group Side Chain Molecular Weight Reference
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride (Target) 6-Nitro 4-Ethylsulfonyl Dimethylaminoethyl Not Provided N/A
N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride 6-Fluoro 4-Ethylsulfonyl Dimethylaminoethyl 471.990
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-Ethoxy 4-(4-Methylpiperidinyl)sulfonyl Dimethylaminoethyl 567.2
N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives Variable Aryl Groups None Acetamide-linked substituents Variable

Analysis of Substituent Effects

Benzothiazole Substituents
  • 6-Nitro vs. 6-Fluoro (Target vs. In contrast, the fluoro substituent in the analog offers metabolic stability and moderate electron withdrawal, often used to block oxidative metabolism.
  • 6-Ethoxy () : The ethoxy group is electron-donating, which may reduce binding affinity to targets requiring electron-deficient aromatic systems but could improve solubility.
Sulfonyl Group Variations
  • Ethylsulfonyl (Target and ) : Provides moderate hydrophilicity and steric bulk. Ethylsulfonyl groups are common in kinase inhibitors (e.g., sulfonamide-based drugs) for target engagement .
Side Chain Modifications
  • Dimethylaminoethyl: Present in all listed analogs, this moiety contributes to solubility (via protonation at physiological pH) and may participate in hydrogen bonding or ionic interactions.

Q & A

Q. What are the standard synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves multi-step organic reactions, including amide bond formation, sulfonylation, and nitro-group introduction. A common route includes:

  • Step 1: Coupling of a dimethylaminoethylamine derivative with a benzo[d]thiazol-2-yl precursor under reflux conditions in solvents like acetonitrile or DMF .
  • Step 2: Sulfonylation at the 4-position of the benzamide using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3: Nitration of the benzo[d]thiazole ring using nitric acid/sulfuric acid mixtures under controlled temperatures .
    Intermediates are characterized via NMR (for functional group verification) and mass spectrometry (for molecular weight confirmation). Purity is assessed using HPLC (>95% threshold) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • 1H/13C NMR: Identifies proton and carbon environments, confirming substituent positions (e.g., nitro group at C6 of benzo[d]thiazole) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21H25ClN4O5S2) and detects isotopic patterns .
  • HPLC with UV/Vis Detection: Monitors purity (>98% for biological assays) and resolves impurities from side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent Optimization: Replace DMF with less polar solvents (e.g., toluene) for sulfonylation to reduce side-product formation .
  • Catalyst Screening: Test palladium-based catalysts for coupling steps to enhance reaction rates and yields .
  • Temperature Control: Lower nitration temperatures (0–5°C) to minimize over-nitration byproducts .
  • Scalability: Use flow chemistry for continuous sulfonylation, improving reproducibility at multi-gram scales .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate functional group contributions .
  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
  • Computational Docking: Predict binding affinities to targets (e.g., kinases) using molecular dynamics simulations to validate experimental IC50 values .

Q. What computational methods predict the compound’s biological targets and metabolic stability?

  • Quantum Chemical Calculations: Model reaction pathways for nitro-group reduction or sulfonamide hydrolysis to identify metabolic vulnerabilities .
  • Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to prioritize targets like tyrosine kinases or ATP-binding proteins .
  • ADMET Prediction (SwissADME): Estimate logP (lipophilicity) and CYP450 interactions to guide toxicity studies .

Q. What purification techniques maximize yield while maintaining high purity for in vivo studies?

  • Recrystallization: Use methanol/water mixtures to remove unreacted amine precursors .
  • Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) for polar byproducts .
  • Preparative HPLC: Isolate enantiomers or diastereomers using chiral columns (e.g., Chiralpak IA) .

Methodological and Mechanistic Questions

Q. How can analogs be designed to improve pharmacokinetics without compromising activity?

  • Bioisosteric Replacement: Substitute the ethylsulfonyl group with a trifluoromethanesulfonyl group to enhance metabolic stability .
  • Side-Chain Modifications: Introduce PEGylated dimethylaminoethyl chains to improve aqueous solubility .
  • Prodrug Strategies: Mask the nitro group as a protected amine (e.g., Boc) for targeted release in hypoxic tumor environments .

Q. How is target engagement validated in vitro, and what techniques quantify binding affinity?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., recombinant kinases) .
  • Thermal Shift Assay (TSA): Monitor protein melting temperature shifts upon compound binding to confirm stabilization .
  • Radioisotope Labeling: Use tritiated analogs to determine dissociation constants (Kd) in competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.